Cas no 880-78-4 (Pentafluoronitrobenzene)

Pentafluoronitrobenzene structure
Pentafluoronitrobenzene structure
Nombre del producto:Pentafluoronitrobenzene
Número CAS:880-78-4
MF:C6F5NO2
Megavatios:213.061718940735
MDL:MFCD00007049
CID:40183
PubChem ID:87575324

Pentafluoronitrobenzene Propiedades químicas y físicas

Nombre e identificación

    • PENTAFLUORONITROBENZENE
    • 1,2,3,4,5-Pentafluoro-6-nitrobenzene
    • 2,3,4,5,6-PENTAFLUORONITROBENZENE
    • 1,2,3,4,5-Pentafluoro-6-nitro-benzene
    • Nitropentafluorobenzene
    • Benzene, pentafluoronitro-
    • INUOFQAJCYUOJR-UHFFFAOYSA-N
    • 2,3,4,5,6-pentafluoro-1-nitrobenzene
    • C6F5NO2
    • PubChem1060
    • Pentafluoronitrobenzene, 98%
    • WT185
    • SBB064718
    • M8
    • 1,2,3,4,5-Pentafluoro-6-nitrobenzene (ACI)
    • Benzene, pentafluoronitro- (6CI, 7CI, 8CI, 9CI)
    • Perfluoronitrobenzene
    • DTXCID20159246
    • Z218602158
    • EN300-25869
    • MFCD00007049
    • 880-78-4
    • EINECS 212-915-4
    • H2E9EAQ44S
    • AS-54475
    • SCHEMBL1200400
    • 1,2,3,4,5-Pentafluoro-6-nitrobenzenetrobenzene
    • DTXSID90236755
    • P1228
    • Benzene, 1,2,3,4,5-pentafluoro-6-nitro-
    • AKOS001393916
    • s10421
    • DB-019635
    • NS00043158
    • Pentafluoronitrobenzene
    • MDL: MFCD00007049
    • Renchi: 1S/C6F5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9
    • Clave inchi: INUOFQAJCYUOJR-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C(F)=C(F)C(F)=C(F)C=1F)=O

Atributos calculados

  • Calidad precisa: 212.98500
  • Masa isotópica única: 212.985
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 0
  • Complejidad: 219
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Superficie del Polo topológico: 45.8
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 2.3

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.656 g/mL at 25 °C(lit.)
  • Punto de fusión: -22.65°C
  • Punto de ebullición: 160°C
  • Punto de inflamación: Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
  • índice de refracción: n20/D 1.447(lit.)
  • PSA: 45.82000
  • Logp: 2.81350
  • Disolución: Not determined

Pentafluoronitrobenzene Información de Seguridad

Pentafluoronitrobenzene Datos Aduaneros

  • Código HS:2904909090
  • Datos Aduaneros:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Pentafluoronitrobenzene PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-25869-5.0g
1,2,3,4,5-pentafluoro-6-nitrobenzene
880-78-4 95%
5.0g
$98.0 2024-06-18
Enamine
EN300-25869-1.0g
1,2,3,4,5-pentafluoro-6-nitrobenzene
880-78-4 95%
1.0g
$43.0 2024-06-18
SHENG KE LU SI SHENG WU JI SHU
sc-236319-5g
Pentafluoronitrobenzene,
880-78-4
5g
¥496.00 2023-09-05
eNovation Chemicals LLC
D956635-10g
1,2,3,4,5-Pentafluoro-6-nitrobenzene
880-78-4 97.0%
10g
$180 2024-06-07
Enamine
EN300-25869-25.0g
1,2,3,4,5-pentafluoro-6-nitrobenzene
880-78-4 95%
25.0g
$318.0 2024-06-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160414-25G
Pentafluoronitrobenzene
880-78-4 >97.0%(GC)
25g
¥2837.90 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1228-25G
Pentafluoronitrobenzene
880-78-4 >97.0%(GC)
25g
¥2590.00 2024-04-15
Apollo Scientific
PC5610-5g
Pentafluoronitrobenzene
880-78-4 97%
5g
£96.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
AE883-1g
Pentafluoronitrobenzene
880-78-4 97.0%(GC)
1g
¥340.0 2022-06-10
Apollo Scientific
PC5610-25g
Pentafluoronitrobenzene
880-78-4 97%
25g
£328.00 2025-02-21

Pentafluoronitrobenzene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile
2.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
Referencia
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
2.1 Reagents: 1,2-Benzisothiazol-3(2H)-one, 2-nitro-, 1,1-dioxide Catalysts: Magnesium triflate Solvents: Acetonitrile ;  22 h, 85 °C
Referencia
Catalytic ipso-Nitration of Organosilanes Enabled by Electrophilic N-Nitrosaccharin Reagent
Mosiagin, Ivan; et al, Angewandte Chemie, 2023, 62(41),

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile
2.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
Referencia
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Water Solvents: Water
Referencia
Aromatic fluoro derivatives. XCV. The investigation of the behavior of the polyfluoroaromatic compounds containing group VA elements in acid media
Furin, G. G.; et al, Journal of Fluorine Chemistry, 1983, 22(4), 345-75

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 1,2-Benzisothiazol-3(2H)-one, 2-nitro-, 1,1-dioxide Catalysts: Magnesium triflate Solvents: Acetonitrile ;  22 h, 85 °C
Referencia
Catalytic ipso-Nitration of Organosilanes Enabled by Electrophilic N-Nitrosaccharin Reagent
Mosiagin, Ivan; et al, Angewandte Chemie, 2023, 62(41),

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium iodide Solvents: Chloroform
2.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane
Referencia
Fluoroaromatic derivatives. CII. Oxidation of fluorinated benzylidene anilines with peracids
Furin, G. G.; et al, Journal of Fluorine Chemistry, 1985, 28(1), 23-35

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Dichloromethane
2.1 Reagents: Potassium fluoride Solvents: Acetonitrile
3.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
Referencia
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Acetonitrile
Referencia
Preparation, NMR spectra and reactivity of pentafluorophenyltetrafluorosilicates M+ [C6F5SiF4]-
Frohn, H. J.; et al, Journal of Organometallic Chemistry, 1995, 501(1-2), 155-9

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane
Referencia
Fluoroaromatic derivatives. CII. Oxidation of fluorinated benzylidene anilines with peracids
Furin, G. G.; et al, Journal of Fluorine Chemistry, 1985, 28(1), 23-35

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Acetonitrile ,  Water ,  Fluorine ;  1 h, rt
1.2 Solvents: Acetonitrile ;  5 h, rt
Referencia
Sequential Continuous flow Processes for the Oxidation of Amines and Azides by using HOF.MeCN
McPake, Christopher B.; et al, ChemSusChem, 2012, 5(2), 312-319

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Sulfolane
Referencia
Effect of electrophilic agents on polyfluoroaromatic compounds. XIX. Factors determining the product ratio in hydrogen substitution and ipso addition in reactions of partially fluorinated benzene derivatives with nitrating reagents
Shtark, A. A.; et al, Zhurnal Organicheskoi Khimii, 1986, 22(4), 831-7

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane
Referencia
Fluoroaromatic derivatives. CII. Oxidation of fluorinated benzylidene anilines with peracids
Furin, G. G.; et al, Journal of Fluorine Chemistry, 1985, 28(1), 23-35

Pentafluoronitrobenzene Raw materials

Pentafluoronitrobenzene Preparation Products

Pentafluoronitrobenzene Literatura relevante

Related Articles

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:880-78-4)Pentafluoronitrobenzene
A842460
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):387.0/1278.0